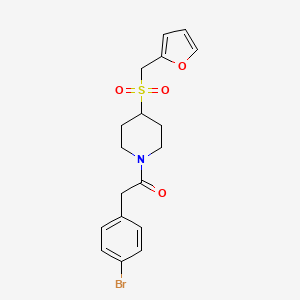
2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20BrNO4S and its molecular weight is 426.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in related compounds, including enaminones like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, reveals the importance of bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction establishes a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers, further stabilized by weak C-H...Br, Br...O, C-H...π, and C-H...O interactions. These patterns are crucial for understanding the structural stability and molecular interactions of similar compounds in scientific research (Balderson et al., 2007).
Synthesis of Biologically Active Derivatives
Research into the synthesis of biologically active derivatives, including compounds with potential anticancer activity, demonstrates the relevance of sulfones with specific structures. For instance, novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties have been synthesized starting with similar compounds. These derivatives exhibit in vitro anticancer activity against breast cancer cell lines, highlighting their potential in medicinal chemistry (Bashandy et al., 2011).
Antimicrobial and Antiprotozoal Agents
The synthesis of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, including derivatives with antiprotozoal properties, showcases the potential of compounds with similar structures as therapeutic agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their utility in addressing protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
A study on a novel organic compound similar to the requested chemical structure used as an inhibitor for the prevention of mild steel corrosion in an acidic medium highlights its significant inhibition efficiency. Electrochemical studies confirm that the inhibitor acts as a mixed type in acidic medium, with surface analysis through SEM showing its effectiveness on mild steel. This application illustrates the potential of such compounds in industrial applications, particularly in corrosion prevention (Singaravelu & Bhadusha, 2022).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c19-15-5-3-14(4-6-15)12-18(21)20-9-7-17(8-10-20)25(22,23)13-16-2-1-11-24-16/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPFAIFBFXEZQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
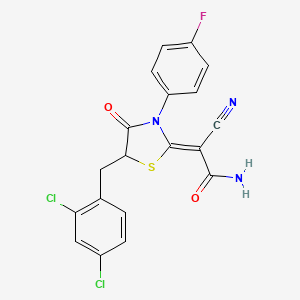
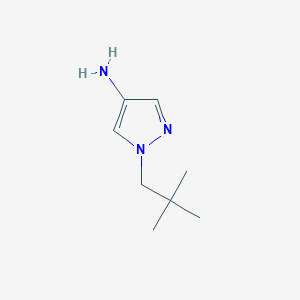
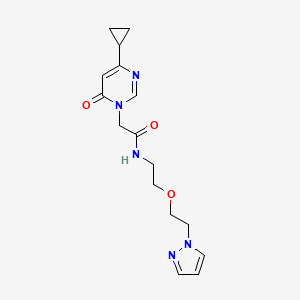
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)

![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)

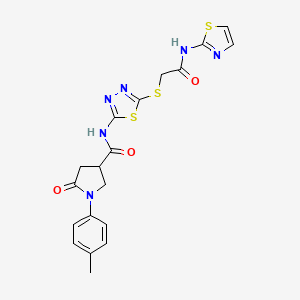
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
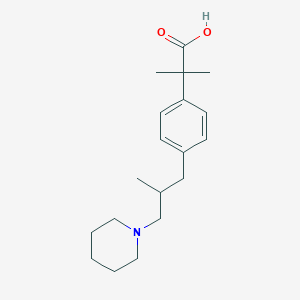

![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)
![4-methyl-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2405159.png)
